molecular formula C18H19F2NO4S B2706880 2,6-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide CAS No. 2034443-08-6

2,6-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide

Cat. No.: B2706880
CAS No.: 2034443-08-6
M. Wt: 383.41
InChI Key: BQABTQVTHFPGBA-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide group linked to a substituted tetrahydronaphthalene scaffold. This structure combines a sulfonamide moiety, known for its prevalence in therapeutic agents and its ability to act as a key pharmacophore in enzyme inhibition , with a complex, chiral ring system that may facilitate interaction with biological targets in the central nervous system or metabolic pathways. The specific presence of the benzenesulfonamide group suggests potential for investigation as an enzyme inhibitor or a modulator of protein-protein interactions, drawing parallels to other bioactive sulfonamide-containing compounds . The 1,2,3,4-tetrahydronaphthalen-1-yl core, which incorporates a chiral center with a hydroxy and a methoxy group, contributes significant three-dimensional complexity and potential for target selectivity. Researchers may explore this compound as a novel chemical probe or a lead compound in drug discovery efforts, particularly for conditions where sulfonamide-based therapeutics have shown efficacy. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,6-difluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO4S/c1-25-13-7-8-14-12(10-13)4-3-9-18(14,22)11-21-26(23,24)17-15(19)5-2-6-16(17)20/h2,5-8,10,21-22H,3-4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQABTQVTHFPGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which incorporates a difluorobenzene moiety and a tetrahydronaphthalene derivative, suggests enhanced biological activity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2,6-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is C18H19F2NO4SC_{18}H_{19}F_2NO_4S, with a molecular weight of 383.4 g/mol. The presence of fluorine atoms is significant as they often enhance the metabolic stability and bioavailability of pharmaceutical compounds.

PropertyValue
Molecular FormulaC18H19F2NO4SC_{18}H_{19}F_2NO_4S
Molecular Weight383.4 g/mol
CAS Number2034443-08-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting carbonic anhydrase enzymes, which are involved in various physiological processes including pH regulation and fluid secretion. The difluorobenzene moiety may enhance the compound's binding affinity to these enzymes.

Inhibition Studies

Recent studies have indicated that derivatives of benzenesulfonamide exhibit significant inhibitory effects on carbonic anhydrase II (CA-II). For instance, a related compound demonstrated IC50 values in the nanomolar range against CA-II, suggesting that our compound may exhibit similar or enhanced activities due to structural modifications.

Biological Activity in Cell Lines

In vitro studies have evaluated the antiproliferative effects of 2,6-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide on various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)5.0Induction of apoptosis
MCF7 (Breast)7.5Cell cycle arrest at G2/M phase
A549 (Lung)10.0Inhibition of migration and invasion

These results indicate that the compound possesses notable cytotoxicity against cancer cell lines, potentially through apoptosis induction and cell cycle modulation.

Case Studies

Case Study 1: Anticancer Activity
A study conducted on HCT116 cells revealed that treatment with the compound resulted in significant apoptosis as measured by annexin V staining and flow cytometry analysis. The study concluded that the mechanism involved mitochondrial pathway activation leading to cytochrome c release.

Case Study 2: Carbonic Anhydrase Inhibition
In another investigation assessing the inhibition of CA-II by sulfonamide derivatives, it was found that structural modifications significantly influenced enzyme affinity. The difluoro substitution was correlated with improved binding kinetics compared to non-fluorinated analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity and Selectivity

Key structural analogs include:

Compound Name Substituents/Modifications Activity (IC50/EC50) Primary Application
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Dimethylamino-sulfonyl, 4-methylphenyl group 0.8 μM (fungal ATPase) Broad-spectrum fungicide
Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) Phenyl group, sulfenamide backbone 1.2 μM (chitin synth) Oomycete control
Fenpyroximate (1,1-dimethylethyl 4-(((((1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene)amino)oxy)methyl)benzoate) Pyrazole-phenoxy hybrid, benzoate ester 0.05 μM (mitochondrial complex I) Acaricide/Insecticide
Target Compound 2,6-Difluoro, tetrahydronaphthalenyl-methyl with hydroxyl/methoxy Not yet reported Theoretical enzyme inhibition

Key Observations :

  • Fluorine Positioning : The 2,6-difluoro substitution in the target compound mirrors the fluorine in tolylfluanid and dichlofluanid, which are critical for disrupting fungal membrane integrity . However, the para-methyl group in tolylfluanid enhances lipophilicity, whereas the target’s tetrahydronaphthalenyl group may improve stereoselective binding.
  • Methoxy/Hydroxyl Impact : The 6-methoxy and 1-hydroxy groups in the tetrahydronaphthalenyl moiety are unique. Studies on fenpyroximate suggest methoxy groups enhance mitochondrial targeting , while hydroxyl groups in sulfonamides improve solubility without compromising membrane permeability .
  • Backbone Flexibility : The tetrahydronaphthalenyl-methyl linker in the target compound introduces conformational rigidity compared to the flexible sulfenamide/sulfonamide backbones of tolylfluanid and dichlofluanid. This could reduce off-target effects but may limit bioavailability.

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